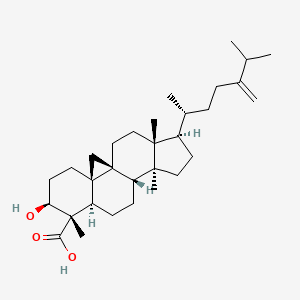

![molecular formula C39H58O4 B1149496 [(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-六甲基-1-丙-1-烯-2-基-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-十六氢环戊并[a]菲-9-基] (E)-3-(3,4-二羟基苯基)丙-2-烯酸酯 CAS No. 103917-26-6](/img/structure/B1149496.png)

[(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-六甲基-1-丙-1-烯-2-基-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-十六氢环戊并[a]菲-9-基] (E)-3-(3,4-二羟基苯基)丙-2-烯酸酯

描述

[(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a natural product found in Betula ermanii, Bruguiera parviflora, and Hippocratea volubilis with data available.

科学研究应用

结构表征和化学分析

- 该化合物的复杂化学结构一直是晶体学研究的主题。Peipiņš 等人(2014 年)的研究详细阐述了类似化合物的构象和晶体结构,强调了其环己烷和环戊烷环的独特构型,这可能与理解此类化合物的物理和化学性质有关(Peipiņš et al., 2014)。

潜在治疗应用

- 具有结构相似性的化合物已被探索其在治疗疾病方面的潜力。例如,Raja 和 Ramya(2018 年)研究了来自蓼属植物和紫金牛属植物的化合物,重点关注它们与心血管疾病受体的结合能力,这可能暗示了目标化合物的治疗潜力(Raja & Ramya, 2018)。

化学合成和修饰

- 类似化合物的合成和修饰已被广泛研究。例如,Froelich 等人(2009 年)和 Valiullina 等人(2019 年)报道了相关化合物的合成,提供了可能适用于目标化合物合成和结构修饰的方法的见解(Froelich et al., 2009), (Valiullina et al., 2019)。

天然产物化学探索

- 天然产物化学研究通常涉及具有复杂结构的化合物。González-Platas 等人(1999 年)描述了从卷柏中分离和结构解析了五环三萜类化合物 filic-3-ene。此类研究有助于更广泛地了解结构复杂的化合物及其天然来源(González-Platas et al., 1999)。

分子对接和计算分析

- 分子对接研究,例如 Raja 和 Ramya(2018 年)进行的研究,使用计算方法来预测化合物与特定生物靶标的相互作用。这些研究可以为复杂化合物的潜在生物活性和治疗应用提供有价值的见解(Raja & Ramya, 2018)。

作用机制

- α-Glucosidase and α-Amylase : Lupeol caffeate interacts with these enzymes involved in carbohydrate metabolism, potentially contributing to its anti-diabetic effects .

- Protein Tyrosine Phosphatase 1B (PTP 1B) : PTP 1B is a negative regulator of insulin signaling. Lupeol caffeate may inhibit PTP 1B, enhancing insulin sensitivity .

- TCA Cycle Enzymes : Lupeol caffeate affects enzymes in the tricarboxylic acid (TCA) cycle, which plays a crucial role in energy production and cellular metabolism .

Mode of Action

Lupeol caffeate modulates various signaling pathways, including:

- IL-1 Receptor-Associated Kinase-Mediated Toll-Like Receptor 4 (IRAK-TLR4) Pathway : This pathway is associated with inflammation. Lupeol caffeate’s anti-inflammatory effects may involve interference with IRAK-TLR4 signaling .

- Bcl-2 Family and Nuclear Factor Kappa B (NF-kB) : Lupeol caffeate influences apoptosis (cell death) and inflammation by affecting these pathways .

- Phosphatidylinositol-3-Kinase (PI3-K)/Akt and Wnt/β-Catenin Signaling : These pathways regulate cell survival, proliferation, and differentiation. Lupeol caffeate’s actions may impact these processes .

Biochemical Pathways

Lupeol caffeate’s downstream effects involve pathways related to inflammation, cell survival, and metabolism. These include the TCA cycle, glycolysis, and lipid metabolism .

Pharmacokinetics

- Absorption : Lupeol caffeate’s bioavailability depends on its route of administration (topical, oral, subcutaneous, intraperitoneal, or intravenous) .

- Distribution : It distributes to various tissues, including skin, liver, and kidneys .

- Metabolism : Liver enzymes metabolize lupeol caffeate .

- Excretion : Elimination occurs primarily through feces and urine .

Result of Action

Lupeol caffeate’s effects include:

- Anti-Inflammatory : By modulating inflammatory pathways .

- Anti-Diabetic : Through interactions with glucose-regulating enzymes .

- Hepatoprotective : Protecting the liver .

- Anticancer : Its potential in cancer therapy .

Action Environment

Environmental factors (e.g., pH, temperature, co-administered substances) influence lupeol caffeate’s stability, efficacy, and interactions .

属性

IUPAC Name |

[(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H56O4/c1-24(2)26-15-18-36(5)21-22-38(7)27(34(26)36)11-13-31-37(6)19-17-32(35(3,4)30(37)16-20-39(31,38)8)43-33(42)14-10-25-9-12-28(40)29(41)23-25/h9-10,12,14,23,26-27,30-32,34,40-41H,1,11,13,15-22H2,2-8H3/b14-10+/t26-,27+,30-,31+,32?,34+,36+,37-,38+,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKLINODNHPPMX-ICEDIGPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H56O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,3S)-3-Aminocyclopentyl]methanol hydrochloride](/img/structure/B1149417.png)